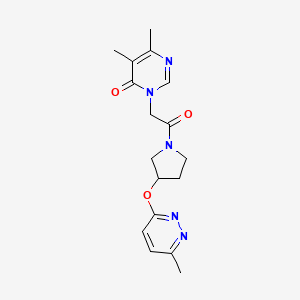

5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5,6-dimethyl-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11-4-5-15(20-19-11)25-14-6-7-21(8-14)16(23)9-22-10-18-13(3)12(2)17(22)24/h4-5,10,14H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJDSVJBUAUVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves several steps, typically starting with the preparation of intermediate compounds. Each step requires careful control of reaction conditions such as temperature, pH, and the use of specific catalysts. Common synthetic routes include condensation reactions, nucleophilic substitution, and cyclization reactions to form the desired heterocycles.

Industrial Production Methods: For industrial-scale production, these synthetic routes are optimized to increase yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can also be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, various nucleophiles or electrophiles

Major Products: The specific products formed depend on the type of reaction and the conditions. For instance, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those related to 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one, exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrrolidine derivatives possess minimum inhibitory concentration (MIC) values as low as 1–2 μg/mL against various bacterial strains, suggesting potential use in treating infections caused by resistant microorganisms .

Vasodilator Activity

The compound has shown promise in cardiovascular research, particularly concerning hypertension management. A study focusing on pyridazinone derivatives revealed vasodilatory effects that could be beneficial in treating high blood pressure . The mechanism of action may involve the modulation of vascular smooth muscle tone, although specific pathways remain to be elucidated.

Enzyme Inhibition

Preliminary investigations suggest that compounds similar to 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one can act as inhibitors of key enzymes involved in metabolic pathways. This includes potential inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid signaling . Such inhibition may have implications for pain management and other therapeutic areas.

Pharmaceutical Development

The structural characteristics of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one make it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacological profiles, including increased potency and reduced toxicity.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

Mechanism of Action

The mechanism by which 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For instance, in biological systems, it might interact with specific enzymes or receptors, altering their function. Molecular targets could include key proteins involved in disease pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Physicochemical Properties

Key Structural Insights

Pyridazinyl ethers (as in the target compound) introduce nitrogen-rich aromaticity, favoring interactions with enzymes like kinases .

Sulfanyl vs. Oxoethyl Linkers: Sulfanyl groups improve metabolic stability but may reduce solubility compared to ethers .

Biological Relevance :

- Piperazinyl and pyrrolidinyl side chains (e.g., in the target compound) are common in CNS-active drugs due to their ability to cross the blood-brain barrier .

Biological Activity

5,6-Dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound with potential biological significance. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, as well as structure-activity relationships (SAR) that inform its therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

This indicates the presence of multiple functional groups that may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of similar pyrimidine derivatives. For instance, derivatives related to the compound showed significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically ranged from 1 to 125 µg/mL against strains such as E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 125 |

| Compound B | S. aureus | 75 |

| 5,6-Dimethyl Compound | Pseudomonas aeruginosa | <150 |

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has also been assessed. Similar pyrimidine derivatives have demonstrated moderate antifungal effects against fungi such as Candida albicans, with MIC values reported between 50 to 100 µg/mL .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Wall Synthesis : The structural components may interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for bacterial survival.

Case Studies

A notable case study involved the assessment of a related compound in a clinical setting where it was administered to patients with resistant bacterial infections. The results indicated a significant reduction in infection rates, supporting the hypothesis that compounds with similar structures could be effective in treating multi-drug resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the pyrimidine ring or substituents on the pyrrolidine moiety can significantly alter potency and selectivity.

Key Findings:

- Methyl Substituents : Methyl groups at positions 5 and 6 on the pyrimidine ring enhance lipophilicity and antibacterial activity.

- Pyridazine Moiety : The presence of a pyridazine ring contributes to improved binding affinity to bacterial targets.

- Pyrrolidine Linkage : Variations in the pyrrolidine structure can modulate both pharmacokinetic properties and biological efficacy.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction intermediates be characterized?

- Methodological Answer : A stepwise approach is recommended: (i) Coupling of the pyrrolidine moiety with the pyridazine ring via nucleophilic substitution under basic conditions. (ii) Introduction of the 2-oxoethyl group to the pyrimidinone core using carbodiimide-mediated amidation. Intermediate characterization should employ NMR (¹H/¹³C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Use reverse-phase HPLC with UV/Vis or mass spectrometry (MS) detection. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities. Compare retention times and spectral data against reference standards .

Q. What stability studies are critical for ensuring compound reliability in experimental settings?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolysis of the oxoethyl group) .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For cytotoxicity, use MTT assays in cell lines relevant to the hypothesized mechanism. Include positive controls (e.g., staurosporine) and triplicate replicates .

Advanced Research Questions

Q. How can the reaction mechanism of key synthetic steps (e.g., pyrrolidine-pyridazine coupling) be elucidated?

- Methodological Answer : Perform kinetic studies under varying temperatures and reagent concentrations. Use isotopic labeling (e.g., ¹⁸O in the pyridazine ring) and track intermediates via in situ FTIR or Raman spectroscopy to identify transition states .

Q. What strategies enable structure-activity relationship (SAR) analysis for pharmacological optimization?

- Methodological Answer : Synthesize analogs with modifications to the methyl groups (5,6-positions) or pyrrolidine linker . Test in dose-response assays and correlate results with molecular docking simulations (e.g., AutoDock Vina) to identify critical binding interactions .

Q. How can environmental fate studies be designed to evaluate ecological impact?

- Methodological Answer : Use microbial degradation assays with soil/water samples to measure half-life under aerobic/anaerobic conditions. Quantify metabolites via LC-MS/MS and assess toxicity in Daphnia magna or algal models .

Q. What advanced techniques address challenges in handling hygroscopic intermediates?

- Methodological Answer : Employ inert-atmosphere techniques (glovebox) for moisture-sensitive steps. Confirm hygroscopicity via dynamic vapor sorption (DVS) and stabilize intermediates as crystalline salts (e.g., hydrochloride) .

Q. How can synthetic impurities be identified and quantified during scale-up?

Q. What computational models predict metabolic pathways or toxicity profiles?

- Methodological Answer : Apply in silico tools like SwissADME for bioavailability predictions and ProTox-II for toxicity profiling. Validate with hepatocyte metabolism assays and LC-MS-based metabolite identification .

Methodological Notes

- Contradictions in Evidence : While emphasizes nitration kinetics in pyrimidinone derivatives, the target compound lacks nitro groups. Researchers should adapt these methods to study analogous electrophilic substitutions.

- Critical Gaps : Limited data on enantiomeric purity (if applicable). Consider chiral HPLC or circular dichroism for stereochemical analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.